A Technical Guide to the Spectral Data of 2-amino-N-tert-butylpropanamide Hydrochloride
A Technical Guide to the Spectral Data of 2-amino-N-tert-butylpropanamide Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the expected spectral data for 2-amino-N-tert-butylpropanamide hydrochloride (CAS: 1214031-03-4), a compound of interest in pharmaceutical development and medicinal chemistry. Due to a notable absence of publicly available experimental spectra for this specific molecule, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to predict and interpret its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this and structurally related compounds. Methodologies for spectral acquisition are detailed, and the causal relationships between molecular structure and spectral features are thoroughly explained to ensure scientific integrity and practical utility.
Introduction and Molecular Structure
2-amino-N-tert-butylpropanamide hydrochloride is a chiral amino acid amide derivative. Its structure comprises a central propanamide backbone with a primary amine at the α-position (C2), which exists as a hydrochloride salt, and a bulky tert-butyl group attached to the amide nitrogen. The presence of these distinct functional groups—a primary amine salt, a secondary amide, a chiral center, and a tert-butyl group—gives rise to a unique and predictable set of spectral data. Understanding these spectral signatures is paramount for confirming the compound's identity, assessing its purity, and elucidating its structure in various chemical and biological matrices.
Molecular Formula: C₇H₁₇ClN₂O Molecular Weight: 180.68 g/mol
The structural features are visualized in the diagram below, which will serve as the basis for all subsequent spectral predictions.
Caption: Structure of 2-amino-N-tert-butylpropanamide Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-amino-N-tert-butylpropanamide hydrochloride, both ¹H and ¹³C NMR will provide distinct and informative spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display signals corresponding to each unique proton environment. The hydrochloride form will influence the chemical shifts of protons near the primary amine.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~4.0 - 4.2 | Quartet (q) | 1H | CH (C2) | Located at a chiral center, adjacent to a methyl group (3H) and an electron-withdrawing NH₃⁺ group, resulting in a downfield shift and splitting into a quartet. |
| ~1.6 - 1.7 | Doublet (d) | 3H | CH₃ (C1) | Coupled to the single proton on C2, leading to a doublet. |
| 1.3 - 1.4 | Singlet (s) | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and show no coupling to other protons, resulting in a strong singlet.[1] |
| Exchangeable | Broad Singlet | 1H | NH -tert-butyl | Amide protons are often broad and may exchange with the solvent.[2] |
| Exchangeable | Broad Singlet | 3H | NH ₃⁺ | Protons on the ammonium group are acidic and exchange rapidly with D₂O, often appearing as a broad singlet or disappearing entirely. Their presence in a non-deuterated solvent would be further downfield due to the positive charge.[3] |
Experimental Protocol: Acquiring the ¹H NMR Spectrum
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Sample Preparation: Dissolve 5-10 mg of 2-amino-N-tert-butylpropanamide hydrochloride in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is preferred for observing the C-H framework without interference from exchangeable N-H protons.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
-
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~170 - 175 | C=O (Amide) | The carbonyl carbon of the amide is significantly deshielded and appears far downfield.[4] |
| ~50 - 55 | C (CH₃)₃ (Quaternary) | The quaternary carbon of the tert-butyl group is shielded by the methyl groups. |
| ~48 - 52 | C H-NH₃⁺ (C2) | The α-carbon is attached to two nitrogen atoms (amine and amide), leading to a downfield shift.[3] |
| ~28 - 30 | C(C H₃)₃ (tert-butyl) | The three equivalent methyl carbons of the tert-butyl group are in a typical aliphatic region.[1][5] |
| ~15 - 20 | C H₃ (C1) | The methyl group at C1 is in the upfield aliphatic region.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
|---|---|---|---|---|
| 3200 - 2800 | Strong, Broad | N-H Stretch | -NH₃⁺ (Amine Salt) | The stretching of N-H bonds in the ammonium salt results in a very broad and strong absorption in this region. |
| ~3300 | Medium | N-H Stretch | Secondary Amide | The N-H stretch of a secondary amide is typically a single sharp peak in dilute solution, but may be broadened by hydrogen bonding in a solid sample.[6] |
| ~2960 | Strong | C-H Stretch | Aliphatic | C-H stretching from the methyl and tert-butyl groups. |
| ~1680 - 1650 | Strong | C=O Stretch (Amide I) | Secondary Amide | This is a characteristic strong absorption for the carbonyl group in a secondary amide.[7] |
| ~1560 - 1510 | Medium-Strong | N-H Bend (Amide II) | Secondary Amide | The in-plane bending of the N-H bond coupled with C-N stretching is a hallmark of secondary amides.[6][7] |
Experimental Protocol: Acquiring the IR Spectrum
-
Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull. For a KBr pellet, mix a small amount of the compound with dry KBr powder and press it into a transparent disk.
-
Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the pure KBr pellet or Nujol to subtract from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Expected ESI-MS Data:
-
Molecular Ion: In positive ion mode, the spectrum is expected to show a prominent peak for the free base at m/z 145.13 ([M+H]⁺), where M is the free base (C₇H₁₆N₂O).
Predicted Fragmentation Pattern (MS/MS of m/z 145.13): The fragmentation of the protonated molecule will likely proceed through characteristic pathways for amino amides.
-
α-Cleavage adjacent to the amine: This is a common fragmentation pathway for amines.[8] Cleavage of the C1-C2 bond would lead to the loss of a methyl radical.
-
Amide Bond Cleavage: Fragmentation can occur at the amide bond, leading to characteristic b and y ions.
-
Loss of Ammonia: The protonated amine may lose ammonia (NH₃).
Caption: Predicted major fragmentation pathways for protonated 2-amino-N-tert-butylpropanamide.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: Full scan mode to detect the molecular ion, followed by tandem MS (MS/MS) on the m/z 145.13 peak to obtain the fragmentation pattern.
-
Conclusion
References
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. [Link]
-
Choi, J., et al. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Journal of the American Chemical Society, 131(9), 3385-91. [Link]
-
ResearchGate. (2016). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR?[Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
ResearchGate. (2016). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?[Link]
-
Li, L., et al. (2011). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Analytical Chemistry, 83(8), 2884-2888. [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
-
PubChem. 2-Amino-N-(sec-butyl)propanamide hydrochloride. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Regensburg. H NMR Spectroscopy. [Link]
-
PubChem. Tert-butyl 2-amino-2-methylpropanoate hydrochloride. [Link]
-
ResearchGate. (2025). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. [Link]
-
Hangzhou Haorui Chemical Co., Ltd. 2-Amino-N-(tert-butyl)propanamide hydrochloride. [Link]
-
Pharmaffiliates. 83730-58-9| Chemical Name : 2-Amino-N-tert-butyl-DL-propanamide. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
